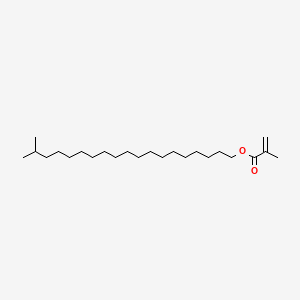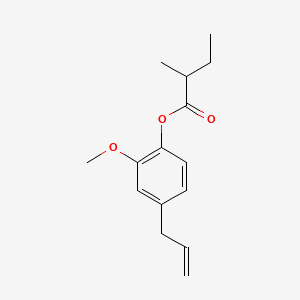
4-Allyl-2-methoxyphenyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-2-methoxyphenyl 2-methylbutyrate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . It is known for its unique chemical structure, which includes an allyl group, a methoxy group, and a phenyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Allyl-2-methoxyphenyl 2-methylbutyrate typically involves the esterification of 2-methylbutanoic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
4-Allyl-2-methoxyphenyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium iodide (NaI) for substitution .
Scientific Research Applications
4-Allyl-2-methoxyphenyl 2-methylbutyrate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 4-Allyl-2-methoxyphenyl 2-methylbutyrate involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
4-Allyl-2-methoxyphenyl 2-methylbutyrate can be compared with other similar compounds such as:
4-Allyl-2-methoxyphenol: This compound lacks the ester group and has different chemical properties and applications.
2-Methylbutanoic acid: This compound lacks the phenyl ester group and is primarily used in different chemical reactions.
4-Allyl-2-methoxyphenyl acetate: This compound has an acetate ester group instead of a butyrate ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84731-73-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) 2-methylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5,8-11H,1,6-7H2,2-4H3 |
InChI Key |
SGAQPQHTGWRULN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



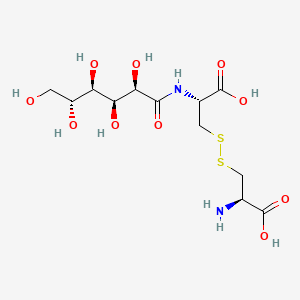
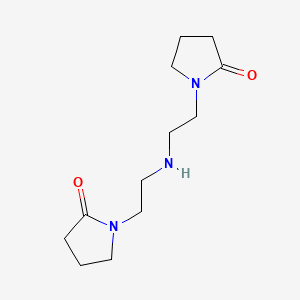
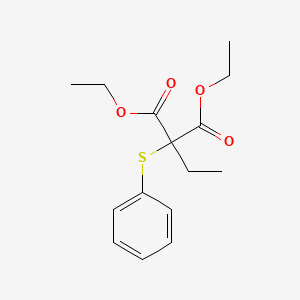
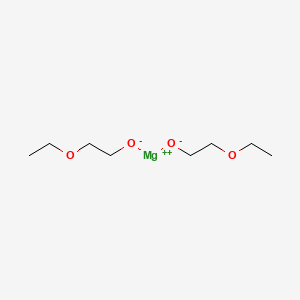


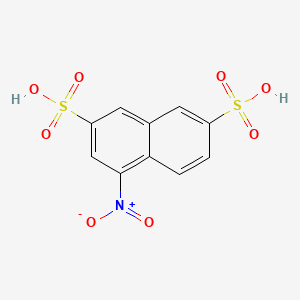
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
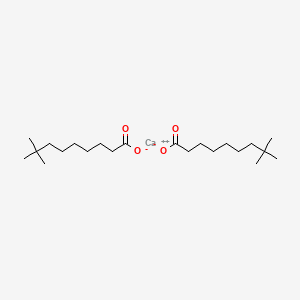

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)

